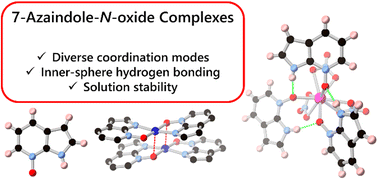Supporting coordination through hydrogen bonding in lanthanide complexes of 7-azaindole-N-oxide†
CrystEngComm Pub Date: 2023-11-01 DOI: 10.1039/D3CE00985H
Abstract
Ligands capable of simultaneous metal coordination and hydrogen bond donation provide useful structural features to enhance cooperativity and favour specific geometries within the coordination sphere. Here we present the first structurally characterised examples of coordination compounds containing protonated 7-azaindole-N-oxide HL, bearing a neutral oxo donor capable of terminal or bridging coordination modes adjacent to a convergent hydrogen bond donor. The ligand itself shows a strong tendency for dimeric assembly in the solid state, but is easily deprotonated to give the chelate complex [CuL2] 1. In the presence of lanthanide ions, however, four new complexes [Eu(NO3)3(HL)3] 2, [Gd(NO3)3(HL)3] 3, [Eu2(μ2-HL)2(HL)4Cl6] 4 and [YbCl3(HL)3][YbCl(HL)5OH2]2Cl 5 were prepared and crystallographically characterised. All four species show strong tendencies for hydrogen bonding from the ligand to impact their overall structures, including a C3 propellor-like macrocyclic motif in 2 and 3 and a combination of intramolecular N–H⋯Cl contacts, and intermolecular tridentate anion binding in 5. Solution studies including HRMS and phosphorescence emission spectroscopy reveal persistence of the europium complex 2 in solution, despite the multiple possible binding modes of this ligand, hinting at a degree of cooperativity in these systems. These results show the utility of hydrogen bonding within the coordination sphere for influencing structural outcomes, relevant to the construction of stable higher-order crystalline assemblies.


Recommended Literature
- [1] Milk-blended butter. King's Bench Division
- [2] Cumulative author index
- [3] Structure–property relationships based on Hammett constants in cyclometalated iridium(iii) complexes: their application to the design of a fluorine-free FIrPic-like emitter†
- [4] Oxygen defect-induced localized surface plasmon resonance at the WO3−x quantum dot/silver nanowire interface: SERS and photocatalysis†
- [5] American Chemical Society honours George Georghiou - insecticide resistance pioneer
- [6] Atomic spectrometry update: review of advances in X-ray fluorescence spectrometry and its special applications
- [7] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [8] A review of workplace aerosol sampling procedures and their relevance to the assessment of beryllium exposures†‡
- [9] The interaction of an amorphous metal–organic cage-based solid (aMOC) with miRNA/DNA and its application on a quartz crystal microbalance (QCM) sensor†
- [10] High-throughput quantitative top-down proteomics

Journal Name:CrystEngComm
Research Products
-
4-Hydroxy-3-methoxybenzonitrile
CAS no.: 4421-08-3
-
CAS no.: 526-83-0
-
CAS no.: 4202-38-4
-
CAS no.: 4464-18-0
-
CAS no.: 505-66-8
-
(dimethoxymethyl)dimethylamine
CAS no.: 4637-24-5









